2-(Benzyloxy)-4-bromoaniline
Overview
Description
2-(Benzyloxy)-4-bromoaniline is an organic compound that belongs to the class of aniline derivatives. It is characterized by the presence of a benzyloxy group attached to the second carbon and a bromine atom attached to the fourth carbon of the aniline ring. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-4-bromoaniline typically involves the bromination of 2-(Benzyloxy)aniline. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or chloroform. The reaction conditions are generally mild, and the product is obtained in good yield.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of automated reactors that allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The continuous flow process enhances the efficiency and scalability of the production, making it suitable for large-scale manufacturing.
Chemical Reactions Analysis
Types of Reactions
2-(Benzyloxy)-4-bromoaniline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The nitro group, if present, can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium methoxide, potassium thiolate, and primary amines. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction Reactions: Hydrogen gas in the presence of palladium on carbon (Pd/C) is commonly used for catalytic hydrogenation.
Major Products Formed
Substitution Reactions: Products include 2-(Benzyloxy)-4-aminophenol, 2-(Benzyloxy)-4-thioaniline, and 2-(Benzyloxy)-4-alkoxyaniline.
Oxidation Reactions: Products include 2-(Benzyloxy)-4-bromobenzaldehyde and 2-(Benzyloxy)-4-bromobenzoic acid.
Reduction Reactions: Products include this compound derivatives with reduced functional groups.
Scientific Research Applications
2-(Benzyloxy)-4-bromoaniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.
Medicine: It serves as a precursor for the synthesis of potential therapeutic agents, including anti-cancer and anti-inflammatory drugs.
Industry: It is employed in the production of dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)-4-bromoaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group enhances the compound’s ability to bind to hydrophobic pockets within the target protein, while the bromine atom can participate in halogen bonding interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(Benzyloxy)-4-chloroaniline
- 2-(Benzyloxy)-4-fluoroaniline
- 2-(Benzyloxy)-4-iodoaniline
Uniqueness
2-(Benzyloxy)-4-bromoaniline is unique due to the presence of the bromine atom, which imparts distinct reactivity and binding properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s larger size and polarizability enhance its ability to participate in halogen bonding, making it a valuable compound in the design of biologically active molecules.
Properties
IUPAC Name |
4-bromo-2-phenylmethoxyaniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO/c14-11-6-7-12(15)13(8-11)16-9-10-4-2-1-3-5-10/h1-8H,9,15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDMZGIUVZRLWQT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=CC(=C2)Br)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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